molecular formula C16H16BrNOS B2890080 (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396850-94-4

(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2890080
CAS No.: 1396850-94-4
M. Wt: 350.27
InChI Key: OTCREGXJPCWNSZ-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a thiophenyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-bromobenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(thiophen-2-yl)methanone: Lacks the piperidinyl group, which may affect its chemical reactivity and biological activity.

    (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group, which may influence its chemical properties.

Uniqueness

(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the presence of both bromophenyl and thiophenyl groups, as well as the piperidinyl moiety

Properties

IUPAC Name

(2-bromophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c17-14-5-2-1-4-13(14)16(19)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCREGXJPCWNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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